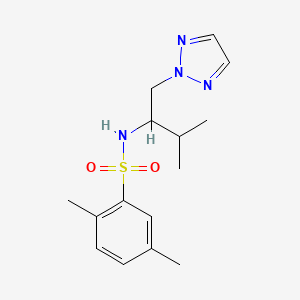

2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

Description

The compound 2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2H-1,2,3-triazole moiety. The sulfonamide group is a common pharmacophore, while the triazole ring enhances metabolic stability and hydrogen-bonding capacity. Structural characterization of this compound would typically involve spectroscopic methods (NMR, IR, mass spectrometry) and X-ray crystallography, with refinement tools such as SHELXL playing a critical role in confirming stereochemistry and intermolecular interactions .

Properties

IUPAC Name |

2,5-dimethyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-11(2)14(10-19-16-7-8-17-19)18-22(20,21)15-9-12(3)5-6-13(15)4/h5-9,11,14,18H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINFGWJBMHTYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CN2N=CC=N2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide typically involves multi-step organic reactionsThe final step involves the alkylation of the triazole with 3-methyl-2-butanone under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Various N-alkyl or N-aryl sulfonamides.

Scientific Research Applications

Antimicrobial Properties

The presence of the triazole moiety in this compound suggests potential antimicrobial activity. Triazole derivatives have been widely studied for their effectiveness against various bacterial and fungal strains. For instance, compounds similar to this one have demonstrated significant inhibition against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the observed IC50 values for different cancer types:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 12.5 | Significant inhibition |

| A549 (lung cancer) | 10.0 | High cytotoxicity |

These results suggest that the compound may selectively inhibit the growth of certain cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways or interference with cellular signaling .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzenesulfonamide Moiety : This can be accomplished via sulfonylation reactions where sulfonyl chlorides react with amines.

- Final Coupling : The complete structure is finalized through coupling reactions that link all components together.

Optimized industrial production methods may utilize continuous flow reactors to enhance yield and purity .

Case Studies and Research Findings

Recent studies have explored various applications of this compound:

- Antimicrobial Agents : Research has shown that derivatives containing the triazole ring exhibit potent antibacterial effects, making them candidates for developing new antibiotics .

- Anticancer Drug Development : Investigations into its anticancer properties have highlighted its potential as a lead compound for further modifications aimed at enhancing efficacy against specific cancer types .

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Core Structural Analogues

The triazole-containing sulfonamide class shares similarities with other N-heterocyclic sulfonamides. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () also employs a benzamide scaffold but substitutes the sulfonamide group with an amide and replaces the triazole with a hydroxyl group. Key differences include:

- Hydrogen-bonding capacity: The triazole in the target compound provides two nitrogen acceptors, enabling stronger interactions with biological targets compared to the single hydroxyl donor in the benzamide analogue.

- Metabolic stability : The triazole’s aromaticity likely enhances resistance to oxidative degradation relative to the hydroxyl group.

| Property | Target Compound | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide |

|---|---|---|

| Functional groups | Sulfonamide, triazole | Amide, hydroxyl |

| H-bond donors/acceptors | 1 donor, 4 acceptors | 1 donor, 2 acceptors |

| Synthetic route | Multi-step alkylation/sulfonation | Direct acylation of 2-amino-2-methyl-1-propanol |

(b) Crystallographic Refinement Tools

The structural elucidation of such compounds relies heavily on software like SHELXL and WinGX/ORTEP (). For instance:

Biological Activity

The compound 2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 342.43 g/mol

The presence of the triazole ring is significant as it is known for enhancing biological activity through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors.

Antibacterial Activity

Research has indicated that sulfonamide derivatives exhibit notable antibacterial properties. The compound's structure allows it to interfere with bacterial folate synthesis. Studies have shown that related compounds demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 15 |

These results indicate a promising antibacterial profile which warrants further investigation into its mechanism of action and potential clinical applications.

Antifungal Activity

The antifungal properties of the compound have also been explored. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

In vitro studies have shown that this compound exhibits significant activity against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Cryptococcus neoformans | 16 |

These findings suggest that the compound could be a candidate for antifungal drug development.

Anticancer Activity

The anticancer potential of the compound has been evaluated against several cancer cell lines. In particular, the presence of the triazole moiety is thought to enhance cytotoxicity through multiple pathways, including apoptosis induction and cell cycle arrest.

Research findings indicate:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.0 |

These IC values demonstrate that the compound possesses significant anticancer activity, particularly against HeLa cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase in bacteria.

- Cell Membrane Disruption : The triazole moiety can interact with cell membranes, altering permeability.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of sulfonamide derivatives to enhance their biological activities. For instance:

- A study published in Drug Target Insights highlighted modifications in the side chains of sulfonamides leading to improved antibacterial efficacy against resistant strains .

- Another study in MDPI reported on novel triazole derivatives exhibiting potent anticancer effects through enhanced apoptosis in MCF-7 cells .

Q & A

Basic: What are the recommended synthetic routes for this sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted benzene precursor (e.g., 2,5-dimethylbenzenesulfonyl chloride) and coupling with a triazole-containing amine derivative. Key intermediates include the triazole-butylamine moiety, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Optimization of reaction parameters (temperature, solvent, catalyst loading) can be achieved through statistical design of experiments (DoE) . For example, a fractional factorial design may identify critical factors (e.g., pH, stoichiometry) to maximize yield while minimizing side reactions .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Compare experimental H and C NMR shifts with predicted values (e.g., using computational tools like ACD/Labs) to verify substituent positions .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated in analogous sulfonamide derivatives .

- FT-IR : Identify characteristic peaks (e.g., S=O stretching at ~1150–1350 cm) to confirm sulfonamide group formation .

Advanced: What computational methods are suitable for predicting electronic and conformational properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electrostatic Potential Maps : To predict reactive sites for electrophilic/nucleophilic interactions .

- Conformational Analysis : Identify low-energy conformers and torsional barriers in the triazole-butyl chain .

- Docking Studies : Screen binding affinities with target proteins (e.g., enzymes in medicinal chemistry applications) using AutoDock Vina .

Advanced: How can statistical experimental design improve synthesis yield and purity?

Methodological Answer:

A Box-Behnken or Central Composite Design (CCD) can optimize multi-variable systems:

- Variables : Temperature, solvent polarity, catalyst concentration.

- Response Surface Methodology (RSM) : Quantifies interactions between variables to identify ideal conditions (e.g., 80°C in acetonitrile with 5 mol% CuI catalyst) .

- Purity Monitoring : Use HPLC with a C18 column and UV detection to track byproduct formation during optimization .

Advanced: How to address discrepancies in pharmacological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times) to minimize variability .

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain inconsistent in vivo results .

- Data Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile conflicting IC values reported in literature .

Basic: What pharmacological screening approaches are appropriate for initial evaluation?

Methodological Answer:

- In Vitro Target-Based Assays : Screen against enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to assess preliminary bioactivity .

- ADME Prediction : Employ computational tools like SwissADME to estimate solubility and permeability .

Advanced: What strategies resolve contradictions between computational and experimental binding affinities?

Methodological Answer:

- Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for ligand active sites and molecular mechanics (MM) for protein environments to refine docking poses .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to account for protein flexibility, which static models may overlook .

- Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and validate computational predictions .

Advanced: How to optimize membrane separation techniques for purification?

Methodological Answer:

- Membrane Selection : Use nanofiltration (NF) membranes with a 200–300 Da MWCO to separate the sulfonamide (MW ~350–400 Da) from smaller byproducts .

- Process Parameters : Optimize transmembrane pressure (5–15 bar) and cross-flow velocity to maximize flux and selectivity .

- Scale-Up : Apply dimensionless scaling (e.g., Reynolds number) to maintain efficiency in pilot-scale systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.